tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate
Description
tert-Butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted at the 3-position with a 1H-indol-3-yl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the indole moiety enables π-π interactions and hydrogen bonding, making it relevant in medicinal chemistry for targeting receptors such as serotonin or dopamine transporters .
Properties
IUPAC Name |
tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-8-18-15(11-20)13-10-19-14-7-5-4-6-12(13)14/h4-7,10,15,18-19H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIHXDMDMNVFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction proceeds under mild conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. The piperazine ring may enhance binding affinity and selectivity, while the tert-butyl ester group can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Positional Isomers of Indole-Substituted Piperazines
Functional Group Variations
- Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (304f) :
- This compound is synthesized via a cost-effective amination route .
Bulky and Aromatic Substituents
- tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate (CAS 886770-41-8) :
- tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| tert-Butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate | 301.4 | 3.1 | ~0.5 (DMSO) |
| tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | 301.4 | 3.0 | ~0.6 (DMSO) |
| Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate | 329.4 | 2.8 | ~1.2 (DMSO) |
*Predicted using ChemDraw.
Biological Activity
Introduction
Tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperazine ring substituted with an indole moiety and a tert-butyl ester group. Its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 274.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. In vitro tests revealed that this compound effectively suppresses viral replication in Vero E6 cells.
Key Findings:
- Half-Maximal Effective Concentration (EC50) : 2.78 μM in Calu-3 human lung cells.
- Selectivity Index (SI) : Greater than 71.94, indicating a favorable therapeutic window compared to chloroquine (CQ).
The mechanism of action primarily involves the inhibition of post-entry viral replication, differing from CQ, which inhibits viral entry into cells .
Anticancer Potential
In addition to its antiviral properties, this compound has been explored for its anticancer potential. Research indicates that derivatives of indole and piperazine have shown promise in targeting various cancer pathways.
Case Study: PD-1/PD-L1 Interaction
A study highlighted the role of indole derivatives in modulating immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. The compound's ability to enhance T-cell activation against tumors was noted, suggesting its potential as an immunotherapeutic agent .
Table 2: Summary of Biological Activities
| Activity Type | Target Pathway | EC50 (μM) | SI |
|---|---|---|---|
| Antiviral | SARS-CoV-2 replication | 2.78 | >71.94 |
| Anticancer | PD-1/PD-L1 interaction | Not specified | Not specified |
The biological activity of this compound is attributed to its structural features that facilitate interactions with specific biological targets:
- Antiviral Mechanism : The compound interferes with viral replication processes after the virus has entered host cells.
- Anticancer Mechanism : It modulates immune checkpoints, enhancing T-cell responses against cancer cells.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Protection of Piperazine : React piperazine with tert-butyl chloroformate to form the Boc-protected piperazine intermediate .
Indole Substitution : Introduce the indole moiety at the 3-position via nucleophilic substitution or coupling reactions. For indole derivatives, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may be required to achieve regioselectivity .
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while toluene improves reaction kinetics for hydrophobic intermediates .
- Temperature : Reactions often proceed at 60–80°C under reflux, but microwave-assisted synthesis can reduce time and improve yield .
- Catalysts : Use Pd(OAc)₂/XPhos for efficient C–N bond formation in indole coupling .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify indole protons (δ 7.0–7.5 ppm) and piperazine carbons (δ 40–50 ppm). Boc-group carbons appear at ~80 ppm (quaternary C) and 28 ppm (methyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine-indole scaffold .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 342.2 for C₁₈H₂₃N₃O₂) .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines structural parameters, resolving bond angles and torsional strain .
Advanced Research Questions
Q. When encountering contradictory data in the literature regarding optimal solvent systems for synthesizing tert-butyl piperazine-1-carboxylate derivatives, how should researchers systematically evaluate and resolve these discrepancies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DCM vs. toluene), temperature, and catalyst loading. For example, reports higher yields in toluene for fluorophenyl analogs, while DCM is preferred for cyanophenyl derivatives due to solubility .
- Mechanistic Analysis : Assess steric/electronic effects of substituents. Indole’s bulkiness may favor high-polarity solvents to stabilize transition states .
- Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
Q. In designing experiments to assess the interaction of tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate with serotonin receptors, what in vitro and in silico methodologies should be prioritized?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-5HT (serotonin) to measure competitive displacement in transfected HEK293 cells. Include positive controls (e.g., ketanserin) and calculate IC₅₀ values .
- Molecular Docking : Model the compound into 5-HT₂A/2C receptor structures (PDB: 6WGT) using AutoDock Vina. Focus on indole’s π-π stacking with Phe residues and hydrogen bonding via the piperazine N-atoms .
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess receptor activation/inhibition .
Q. How can computational chemistry be integrated with experimental data to predict the metabolic stability of tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate derivatives?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., tert-butyl deprotection or indole oxidation) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using liver microsomes. Correlate results with computed binding energies .
- Half-life (t₁/₂) Estimation : Perform in vitro hepatic stability assays (e.g., human hepatocytes) and validate with QSAR models trained on piperazine analogs .
Data Contradiction Analysis
- Example : Conflicting reports on optimal reaction temperatures (60°C vs. 80°C) for piperazine-indole coupling .
- Resolution : Conduct kinetic studies (monitored by TLC/HPLC) to identify Arrhenius activation barriers. Higher temperatures may accelerate side reactions (e.g., Boc-group cleavage), reducing yield despite faster kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
